molecular formula C9H11ClN2O B1354172 4-(6-Chloropyridin-3-yl)morpholine CAS No. 633283-57-5

4-(6-Chloropyridin-3-yl)morpholine

Cat. No.: B1354172
CAS No.: 633283-57-5
M. Wt: 198.65 g/mol
InChI Key: DAZFZIJYMKWDRY-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-3-yl)morpholine is an organic compound with the molecular formula C9H11ClN2O. It is characterized by a morpholine ring attached to a chloropyridine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-3-yl)morpholine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-3-yl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include N-oxides of the original compound.

    Reduction Reactions: Products include reduced forms of the pyridine ring, such as piperidine derivatives.

Scientific Research Applications

4-(6-Chloropyridin-3-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-3-yl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloropyridin-3-yl)sulfonylmorpholine
  • 4-(6-Chloropyridin-3-yl)thiomorpholine
  • 4-(6-Chloropyridin-3-yl)piperidine

Uniqueness

4-(6-Chloropyridin-3-yl)morpholine is unique due to the presence of both a morpholine ring and a chloropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(6-chloropyridin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZFZIJYMKWDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465060
Record name 4-(6-chloropyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633283-57-5
Record name 4-(6-chloropyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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